molecular formula C23H30O5 B1152976 7-[(1S,2R)-3-hydroxy-5-oxo-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid

7-[(1S,2R)-3-hydroxy-5-oxo-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid

Cat. No.: B1152976
M. Wt: 386.5
InChI Key: FOBVMYJQWZOGGJ-AHDZFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-phenyl trinor 8-iso Prostaglandin E2 (17-phenyl trinor 8-iso PGE2) is the C-8 epimer of 17-phenyl trinor PGE2, a synthetic analog of PGE2. 17-phenyl trinor PGE2 is an EP1 and EP3 receptor agonist that causes contraction of the guinea pig ileum at a concentration of 11 µM. There are no published studies of the pharmacological properties of 17-phenyl trinor 8-iso PGE2.

Scientific Research Applications

1. Discovery of New Compounds

Research by Guan et al. (2005) and Yu et al. (2010) has led to the discovery of novel compounds structurally related to 7-[(1S,2R)-3-hydroxy-5-oxo-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid. These compounds were isolated from endophytes and fungi, indicating the potential of natural sources for discovering new molecules with various applications (Guan et al., 2005), (Yu et al., 2010).

2. Chemical Synthesis and Reactions

The compound has been a subject of interest in stereoselective synthesis and chemical reactions. Studies by Reymond and Vogel (1990), Lajunen and Maki (1991), and Kan and Tai (1993) focus on the synthesis of protected amino-hydroxy-cyclopentane-carbaldehyde derivatives, understanding acid-catalyzed hydrolysis mechanisms, and improving synthetic schemes for related compounds (Reymond & Vogel, 1990), (Lajunen & Maki, 1991), (Kan & Tai, 1993).

3. Ring Expansion and Stability Studies

Research such as that by Yasui et al. (2017) and Longridge and Nicholson (1990) have explored the unique ring expansion in related bicyclic systems and studied the alkaline stability of related compounds. These studies contribute to the understanding of chemical behavior and stability under various conditions (Yasui et al., 2017), (Longridge & Nicholson, 1990).

4. Application in Pharmacology

Though not directly related to the specific compound, studies like Das et al. (1988) have investigated similar compounds for their pharmacological properties, especially as thromboxane antagonists. This highlights the potential for related compounds in medical applications (Das et al., 1988).

Properties

Molecular Formula

C23H30O5

Molecular Weight

386.5

IUPAC Name

7-[(1S,2R)-3-hydroxy-5-oxo-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H28O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-20,22,26H,2,7,10-13,16H2,(H,27,28)/t19-,20+,22?/m0/s1

InChI Key

FOBVMYJQWZOGGJ-AHDZFMHZSA-N

SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(=O)CCC2=CC=CC=C2)O

Synonyms

9-oxo-11α,15S-dihydroxy-17-phenyl-18,19,20-trinor-(8β)-prosta-5Z,13E-dien-1-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(1S,2R)-3-hydroxy-5-oxo-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid
Reactant of Route 2
7-[(1S,2R)-3-hydroxy-5-oxo-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid
Reactant of Route 3
7-[(1S,2R)-3-hydroxy-5-oxo-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid
Reactant of Route 4
7-[(1S,2R)-3-hydroxy-5-oxo-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid
Reactant of Route 5
7-[(1S,2R)-3-hydroxy-5-oxo-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid
Reactant of Route 6
7-[(1S,2R)-3-hydroxy-5-oxo-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid

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